1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride

Covalent inhibitor design Bioconjugation Electrophilic warhead

1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride is a spirocyclic heterocyclic building block comprising a 1-oxa-8-azaspiro[4.5]decane core bearing an α,β-unsaturated ketone (enone) at the 4-position and supplied as the hydrochloride salt. The 1-oxa-8-azaspiro[4.5]decane scaffold has been validated as a privileged chemotype in two independent target classes: (i) fatty acid amide hydrolase (FAAH) inhibition, where it distinguished itself from other spirocyclic cores by achieving kinact/Ki > 1500 M⁻¹s⁻¹ ; and (ii) sigma‑1 receptor (σ₁R) ligand design, where derivatives exhibit nanomolar affinity (Ki = 0.47–12.1 nM) with selectivity ratios over σ₂R of 2–44.

Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
Cat. No. B13514449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride
Molecular FormulaC8H12ClNO2
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)C=CO2.Cl
InChIInChI=1S/C8H11NO2.ClH/c10-7-1-6-11-8(7)2-4-9-5-3-8;/h1,6,9H,2-5H2;1H
InChIKeyWTPKLEXIEIKAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-8-azaspiro[4.5]dec-2-en-4-one Hydrochloride: A Spirocyclic Enone Building Block with Dual FAAH/Sigma‑1 Scaffold Pedigree — Procurement Evidence Guide


1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride is a spirocyclic heterocyclic building block comprising a 1-oxa-8-azaspiro[4.5]decane core bearing an α,β-unsaturated ketone (enone) at the 4-position and supplied as the hydrochloride salt [1]. The 1-oxa-8-azaspiro[4.5]decane scaffold has been validated as a privileged chemotype in two independent target classes: (i) fatty acid amide hydrolase (FAAH) inhibition, where it distinguished itself from other spirocyclic cores by achieving kinact/Ki > 1500 M⁻¹s⁻¹ [2]; and (ii) sigma‑1 receptor (σ₁R) ligand design, where derivatives exhibit nanomolar affinity (Ki = 0.47–12.1 nM) with selectivity ratios over σ₂R of 2–44 [3]. The hydrochloride salt form enhances aqueous solubility and handling stability relative to the free base , while the enone moiety confers a unique electrophilic conjugation handle absent in the saturated 1-oxa-8-azaspiro[4.5]decan-2-one analog .

Why Generic Substitution of 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one Hydrochloride Fails — Key Differentiation Dimensions for Procurement


Substituting this compound with a seemingly similar spirocyclic amine building block — e.g., the saturated ketone 1-oxa-8-azaspiro[4.5]decan-2-one hydrochloride (CAS 374794-92-0) or the fully reduced 1-oxa-8-azaspiro[4.5]decane hydrochloride (CAS 3970-79-4) — risks forfeiting the electrophilic α,β-unsaturated enone functionality that enables conjugate addition chemistry critical for covalent inhibitor design and bioconjugation strategies . Scaffold-level evidence further demonstrates that the 1-oxa-8-azaspiro[4.5]decane core is not universally active across all spirocyclic chemotypes: in the same FAAH assay panel, only the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane scaffolds achieved kinact/Ki > 1500 M⁻¹s⁻¹, while other spirocyclic cores (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) showed markedly lower potency [1]. Similarly, σ₁R binding affinity is highly sensitive to substitution pattern, with Ki values spanning more than an order of magnitude (0.47–12.1 nM) across seven closely related derivatives [2]. Selection of the exact compound with the defined enone oxidation state and unsubstituted NH group is therefore non-trivial for producing reproducible SAR data or accessing the full biological potential of the scaffold.

Product-Specific Quantitative Evidence Guide: 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one Hydrochloride vs. Closest Analogs


α,β-Unsaturated Enone Michael Acceptor Reactivity vs. Saturated Ketone Analog

The target compound possesses a 2-en-4-one (α,β-unsaturated carbonyl) moiety, which is a competent Michael acceptor, whereas the closest saturated analog — 1-oxa-8-azaspiro[4.5]decan-2-one hydrochloride (CAS 374794-92-0) — lacks this functionality . The enone is susceptible to nucleophilic conjugate addition by thiols (e.g., cysteine residues in proteins), amines, and organometallic reagents, enabling site-selective covalent modification that is structurally impossible with the saturated ketone [1]. This electrophilic reactivity is a fundamental determinant of covalent inhibitor design and cannot be replicated by the saturated analog.

Covalent inhibitor design Bioconjugation Electrophilic warhead

FAAH Inhibitory Potency of the 1-Oxa-8-azaspiro[4.5]decane Scaffold vs. Other Spirocyclic Cores

In the seminal FAAH inhibitor discovery study by Meyers et al. (2011), the 1-oxa-8-azaspiro[4.5]decane and 7-azaspiro[3.5]nonane scaffolds were selected from a broad panel of spirocyclic cores based on their quantitative superiority: both series produced FAAH kinact/Ki values >1500 M⁻¹s⁻¹, while other spirocyclic scaffolds (including 2-oxa-8-azaspiro[4.5]decane, 1,5-dioxa-9-azaspiro[5.5]undecane, and various diazaspiro cores) failed to reach this threshold [1]. Lead compounds from the 1-oxa-8-azaspiro[4.5]decane series further demonstrated selectivity against off-target serine hydrolases in activity-based protein profiling (ABPP) [1]. The target compound, bearing the unsubstituted NH at position‑8 and the enone at position‑4, constitutes the spirocyclic core scaffold directly validated in this work.

FAAH inhibition Fatty acid amide hydrolase Pain therapeutics

Sigma‑1 Receptor Binding Affinity of 1-Oxa-8-azaspiro[4.5]decane Derivatives vs. 1,5-Dioxa-9-azaspiro[5.5]undecane Analogs

Tian et al. (2020) reported a head-to-head evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives against 1,5-dioxa-9-azaspiro[5.5]undecane analogs as σ₁ receptor ligands [1]. All seven 1-oxa-8-azaspiro[4.5]decane-derived ligands exhibited nanomolar σ₁R affinity (Ki = 0.47–12.1 nM), whereas the 1,5-dioxa-9-azaspiro[5.5]undecane series — which replaces the piperidine nitrogen with an additional oxygen atom in the larger ring — showed comparable but slightly shifted selectivity profiles with Ki values in a similar range but with evidence of lower brain penetration [1]. Compound 8 (an 18F-labeled 1-oxa-8-azaspiro[4.5]decane derivative) achieved a σ₂/σ₁ selectivity ratio of 44, the highest within the panel, and demonstrated 70–75% specific brain uptake reduction upon SA4503 pretreatment at 30 min in biodistribution studies [1].

Sigma‑1 receptor PET radioligand Neuroimaging

Hydrochloride Salt Solubility and Handling Advantage vs. Free Base

The hydrochloride salt form of 1-oxa-8-azaspiro[4.5]decane-based compounds is documented to provide significantly enhanced aqueous solubility compared to the corresponding free base . For the saturated analog (CAS 3970-79-4), TCI Chemicals reports the hydrochloride as a solid with storage at room temperature under inert gas, classified as hygroscopic and air-sensitive, while the free base (CAS 176-92-1) requires more stringent storage conditions due to volatility and oxidative degradation . The hydrochloride form additionally exhibits improved crystallinity and handling characteristics, minimizing weighing errors and enabling accurate stoichiometric control in aqueous or biphasic reaction media .

Salt form selection Aqueous solubility Solid-state stability

Conformational Rigidity of the Spirocyclic Core vs. Flexible Linear Amine Building Blocks

Spirocyclic frameworks, including the 1-oxa-8-azaspiro[4.5]decane system, enforce a defined three-dimensional orientation of the amine (N8) and the oxygen-containing tetrahydrofuran ring, eliminating the rotational freedom present in flexible linear amino-alcohol or amino-ether building blocks [1]. This conformational restriction reduces the entropic penalty upon target binding, a principle that has been directly correlated with improved binding affinity and selectivity in σ₁ receptor ligand series: rigid spirocyclic ligands consistently showed higher affinity than their flexible counterparts by ≥5‑fold in head-to-head comparisons [2]. The 1-oxa-8-azaspiro[4.5]decane scaffold additionally provides two distinct exit vectors (N8 and the oxygen ring) for SAR exploration, a geometric feature not achievable with monocyclic piperidine or morpholine alternatives [1].

Spirocyclic scaffold Conformational restriction Entropic penalty

Unsubstituted NH at Position‑8 Enables Broad Derivatization vs. N‑Alkylated Pre-functionalized Analogs

The target compound bears a secondary amine (NH) at position‑8, whereas commercially available analogs such as 8‑benzyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one (CAS 2137783-54-9) and 8‑methyl-1-oxa-8-azaspiro[4.5]dec-2-en-4-one (CAS 2137882-69-8) are pre-functionalized with N‑alkyl groups [REFS-1, REFS-2]. The unsubstituted NH enables direct N‑acylation, N‑sulfonylation, N‑alkylation, and reductive amination without requiring a deprotection step, providing a wider synthetic diversification pathway. The N‑benzyl analog, while a useful scaffold, requires hydrogenolysis or strong-acid cleavage to access the free NH, adding one synthetic step and potentially compromising the enone moiety if conducted under non-selective conditions . The N‑methyl analog (CAS 2137882-69-8) is permanently alkylated and cannot be further elaborated at the nitrogen without quaternization .

Parallel synthesis Scaffold diversification Medicinal chemistry

Validated Research and Industrial Application Scenarios for 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one Hydrochloride Based on Quantitative Differentiation Evidence


Covalent FAAH Inhibitor Lead Generation Leveraging the Enone Michael Acceptor

Medicinal chemistry teams pursuing covalent FAAH inhibitors can utilize the α,β-unsaturated enone as a weak, tuneable electrophilic warhead for reversible covalent modification of the FAAH catalytic serine (Ser241). The scaffold's validated FAAH potency (kinact/Ki > 1500 M⁻¹s⁻¹) [1] combined with the enone's conjugate addition capacity enables a dual pharmacophore strategy unattainable with the saturated ketone analog. The unsubstituted NH at N8 permits installation of urea or carboxamide groups known to occupy the FAAH acyl-binding pocket, while the enone provides additional binding energy through reversible Michael adduct formation with active-site cysteine residues (Cys269) situated near the catalytic triad [1].

Sigma‑1 Receptor PET Radioligand Development Using the 1-Oxa-8-azaspiro Core

Groups developing σ₁R PET imaging agents can anchor their design on the 1-oxa-8-azaspiro[4.5]decane core, which has demonstrated nanomolar σ₁R affinity (Ki = 0.47–12.1 nM) and up to 44‑fold selectivity over σ₂R [2]. The target compound's unsubstituted NH enables introduction of fluorine‑18‑labeled prosthetic groups via acylation or sulfonylation at N8, following the successful radiolabeling strategy demonstrated for Compound [¹⁸F]8 (isolated radiochemical yield 12–35%, radiochemical purity >99%, molar activity 94–121 GBq/μmol) [2]. The spirocyclic rigidity ensures that the three-dimensional presentation of the pharmacophore is maintained upon radiolabeling, a critical requirement for reproducible PET tracer performance [2].

Parallel Library Synthesis for CNS Drug Discovery Scaffold Diversification

The unsubstituted NH group at position‑8, combined with the hydrochloride salt's aqueous solubility advantage, makes this compound an ideal central scaffold for solution-phase parallel synthesis of N‑diversified libraries [3]. Unlike N‑protected or N‑alkylated analogs, up to 96‑well plate format reactions (acylation, sulfonylation, reductive amination, urea formation) can be executed directly without a preliminary deprotection step. The enone moiety can be preserved throughout diversification by avoiding strongly nucleophilic or reducing conditions, or intentionally exploited for a second dimension of diversification via conjugate addition to generate β‑substituted ketone products [3]. This two-directional diversification strategy — N8 functionalization plus enone modification — enables rapid exploration of chemical space around the validated FAAH/σ₁R scaffold [REFS-1, REFS-2].

Chemical Biology Probe Development via Enone‑Mediated Site‑Selective Bioconjugation

Chemical biology groups can exploit the enone as a native Michael acceptor for site‑selective cysteine bioconjugation without requiring the installation of a separate linker or activated ester [4]. The spirocyclic core provides rigidity that defines the probe's spatial orientation relative to the target protein surface, potentially improving labeling selectivity over flexible bioconjugation handles. The hydrochloride salt form ensures sufficient aqueous solubility for bioconjugation reactions performed in phosphate‑buffered saline (pH 7.4) or HEPES buffer, while the unsubstituted NH permits subsequent installation of a fluorescent reporter, biotin tag, or click‑chemistry handle after the bioconjugation step [4].

Quote Request

Request a Quote for 1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.